molecular formula C15H13NO4 B12425438 4-Hydroxy Ketorolac-d4

4-Hydroxy Ketorolac-d4

Cat. No.: B12425438
M. Wt: 275.29 g/mol
InChI Key: PIQMOWBWPFGZMW-OSEHSPPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Ketorolac-d4 is a deuterated form of 4-hydroxy ketorolac, a metabolite of ketorolac. Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of ketorolac.

Preparation Methods

The synthesis of 4-Hydroxy Ketorolac-d4 involves several steps, starting from ketorolacThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Hydroxy Ketorolac-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy Ketorolac-d4 is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy Ketorolac-d4 is similar to that of ketorolac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects .

Comparison with Similar Compounds

4-Hydroxy Ketorolac-d4 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated nature, which allows for more precise studies of metabolic pathways and pharmacokinetics.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

275.29 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-5-(4-hydroxybenzoyl)-1H-pyrrolizine-1-carboxylic acid

InChI

InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)/i7D2,8D2

InChI Key

PIQMOWBWPFGZMW-OSEHSPPNSA-N

Isomeric SMILES

[2H]C1(C(C2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=C(C=C3)O)C(=O)O)[2H]

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.